molecular formula C4H9N3O B1368939 1-azidobutan-2-ol

1-azidobutan-2-ol

Cat. No.: B1368939
M. Wt: 115.13 g/mol
InChI Key: PBCLPMZFXYPPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-azidobutan-2-ol is an organic compound characterized by the presence of an azide group (-N₃) attached to a butanol backbone

Mechanism of Action

The mechanism of action of 1-azido-2-butanol primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of nitrogen gas (N₂) as a byproduct, which drives the reaction forward . The molecular targets and pathways depend on the specific application and the nature of the reaction.

Properties

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

1-azidobutan-2-ol

InChI

InChI=1S/C4H9N3O/c1-2-4(8)3-6-7-5/h4,8H,2-3H2,1H3

InChI Key

PBCLPMZFXYPPFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN=[N+]=[N-])O

Origin of Product

United States

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